molecular formula C4H10BF6NS B1451015 XtalFluor-E CAS No. 63517-29-3

XtalFluor-E

Cat. No. B1451015
CAS RN: 63517-29-3
M. Wt: 229 g/mol
InChI Key: YLNKFQWRRIXZPJ-UHFFFAOYSA-N
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Description

XtalFluor-E, also known as DAST difluorosulfinium salt or N,N-Diethyl-S,S-difluorosulfiliminium tetrafluoroborate, is a commercially available reagent used for the deoxyfluorination of carbonyl compounds and alcohols . It has been extensively used in a broad range of reactions .


Synthesis Analysis

XtalFluor-E has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins .


Molecular Structure Analysis

The molecular structure of XtalFluor-E is C4H10BF6NS with a molecular weight of 229.00 .


Chemical Reactions Analysis

XtalFluor-E has been used in a variety of chemical transformations such as dehydration, cyclodehydration, ring expansion, formylation, and proto-functionalization . It is thought that XtalFluor-E activates the C–O bond without concomitant fluoride release .


Physical And Chemical Properties Analysis

XtalFluor-E is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

XtalFluor-E is a crystalline deoxofluorination reagent that has been used in a broad range of reactions . The introduction of fluorine into the framework of an organic molecule is an important synthetic transformation . Here are some applications of XtalFluor-E:

  • Deoxofluorination : XtalFluor-E is commonly used in combination with an exogenous fluoride source as a deoxofluorinating reagent . It converts alcohols to the corresponding alkyl fluorides, aldehydes and ketones to the geminal-difluorides, carboxylic acids to the acyl fluorides, sulfoxides to the fluoromethyl thioethers and hemiacetal sugars to the corresponding glycosyl fluoride donors .

  • Formylation : XtalFluor-E is widely used in formylation . Formylation is the process of adding a formyl group to a molecule. It’s a common step in organic synthesis.

  • Ring Expansion : XtalFluor-E has been used in ring expansion . Ring expansion is a process where the size of a ring in a cyclic compound is increased.

  • Proto-functionalization : XtalFluor-E has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins .

  • Cyclodehydration : XtalFluor-E is used in cyclodehydration . Cyclodehydration is a chemical reaction that results in the removal of a molecule of water from a compound to form a cyclic compound.

  • Dehydration : XtalFluor-E is also used in dehydration . Dehydration is a chemical reaction that involves the loss of a water molecule from the reacting molecule.

  • N-vinyl amides functionalization : XtalFluor-E has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins . Utilizing this protocol, proto etherification of enamides gives rise to N, O-acetals in nearly quantitative yields .

  • N-acetyl N,O-acetals synthesis : XtalFluor-E has been extensively used in a broad range of reactions. One such application is the synthesis of N-acetyl N,O-acetals .

  • In situ generation of protons : XtalFluor-E has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons .

  • Fluorination : XtalFluor-E is used in the introduction of fluorine into the framework of an organic molecule, which is an important synthetic transformation . This transformation has been fraught with technical challenges when using traditional fluorination reagents such as DAST and Deoxo-Fluor . With the introduction of XtalFluor-E, many of the issues surrounding the safety and handling requirements of traditional fluorination reagents are no longer of concern .

  • Conversion of Alcohols : XtalFluor-E is used to convert alcohols to the corresponding alkyl fluorides .

  • Conversion of Aldehydes and Ketones : XtalFluor-E is used to convert aldehydes and ketones to the geminal-difluorides .

  • Conversion of Carboxylic Acids : XtalFluor-E is used to convert carboxylic acids to the acyl fluorides .

  • Conversion of Sulfoxides : XtalFluor-E is used to convert sulfoxides to the fluoromethyl thioethers .

  • Conversion of Hemiacetal Sugars : XtalFluor-E is used to convert hemiacetal sugars to the corresponding glycosyl fluoride donors .

Safety And Hazards

XtalFluor-E is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and handling in a well-ventilated place is advised .

Future Directions

XtalFluor-E has been extensively used in a broad range of reactions in the past few years. Future research may focus on its use with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins . Further advancements in the fluorination-based functionalization of alkenes have been suggested .

properties

IUPAC Name

diethylamino(difluoro)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKFQWRRIXZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659249
Record name (Diethylamino)(difluoro)sulfanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

XtalFluor-E

CAS RN

63517-29-3
Record name (Diethylamino)(difluoro)sulfanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Diethylamino)difluorosulfonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
636
Citations
L Mohammadkhani, MM Heravi - Journal of Fluorine Chemistry, 2019 - Elsevier
… Although XtalFluor-E is commonly used in combination with an exogenous fluoride source … This Review aims to provide an overview for the applications of XtalFluor-E as a reagent in …
Number of citations: 20 www.sciencedirect.com
A Orliac, D Gomez Pardo, A Bombrun, J Cossy - Organic letters, 2013 - ACS Publications
… The best conditions for obtaining amide 3 entailed us using 1.5 equiv of XtalFluor-E and 2 … of XtalFluor-E. However, the yield in 3 is not as good as with 1.5 equiv of XtalFluor-E and 2 …
Number of citations: 54 pubs.acs.org
M Nonn, L Kiss, M Haukka, S Fustero, F Fülöp - Organic letters, 2015 - ACS Publications
… For example, in contrast with DAST or Deoxofluor, XtalFluor-E (… (11) We found that the transformation of aziridino amino ester 3 with 4 equiv of XtalFluor-E in refluxing dioxane during 10 …
Number of citations: 59 pubs.acs.org
J Guo, J Hu - Fluorination, 2020 - Springer
… This short review focuses on the use of XtalFluor-E and XtalFluor-M as deoxofluorination reagents. Herein, we give a brief introduction on the synthesis, properties, and CF bond …
Number of citations: 1 link.springer.com
M Vandamme, L Bouchard, A Gilbert, M Keita… - Organic …, 2016 - ACS Publications
… In summary, we have reported the use of XtalFluor-E as an effective promoter for the direct esterification of carboxylic acids using perfluorinated alcohols. The corresponding …
Number of citations: 27 pubs.acs.org
M Gonay, C Batisse, JF Paquin - The Journal of Organic …, 2020 - ACS Publications
… reaction of the carboxylic acid with XtalFluor-E would first generate the activated carboxylic … suggested for other reactions involving carboxylic acid and XtalFluor-E. (13) An S N Acyl …
Number of citations: 32 pubs.acs.org
J Desroches, PA Champagne, Y Benhassine… - Organic & …, 2015 - pubs.rsc.org
… arenes using benzyl alcohols activated in situ with XtalFluor-E is described. A wide range of 1,… Notably, the reactivity observed demonstrates the potential of XtalFluor-E to induce C–OH …
Number of citations: 41 pubs.rsc.org
M Vandamme, JF Paquin - Organic letters, 2017 - ACS Publications
… the deoxofluorination of ketones using XtalFluor-E ([Et 2 NSF … derivatives to monofluoroalkene using XtalFluor-E (Scheme 1, … the deoxofluorination of ketone using XtalFluor-E (Table 1, …
Number of citations: 19 pubs.acs.org
M Keita, M Vandamme, JF Paquin - Synthesis, 2015 - thieme-connect.com
… We hypothesized that the phenol competes with the less nucleophilic amide for the XtalFluor-E reagent, thus leading to undesirable products. In the case of the more nucleophilic …
Number of citations: 33 www.thieme-connect.com
M Roudias, F Vallée, J Martel… - The Journal of Organic …, 2018 - ACS Publications
… of XtalFluor-E has been omitted for clarity. In conclusion, we have reported the use of a XtalFluor-E/DMF … Notably, this transformation showcases the potential of using a XtalFluor-E/DMF …
Number of citations: 10 pubs.acs.org

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